molecular formula C10H12BrN B2361757 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1782433-09-3

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2361757
CAS No.: 1782433-09-3
M. Wt: 226.117
InChI Key: QFBDRSYDLHZJCD-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is an organic compound . It is used as a pharmaceutical intermediate . It is a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

This compound is synthesized through various methods. One of the methods involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Tetrahydroquinolines are also produced by hydrogenation of quinolines .


Molecular Structure Analysis

The molecular weight of this compound is 226.12 . The InChI code is 1S/C10H12BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h5-6,12H,2-4H2,1H3 .


Chemical Reactions Analysis

The reaction of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine . The hydrogenation of quinolines also produces tetrahydroquinolines .


Physical and Chemical Properties Analysis

This compound is a powder . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study demonstrated efficient methods for synthesizing quinoline derivatives, including brominated tetrahydroquinolines, using one-pot bromination and aromatization processes. This research highlights the potential of these compounds in various synthetic applications (Şahin et al., 2008).

  • Derivative Synthesis : Another research effort outlined the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, offering insights into the versatility of brominated tetrahydroquinoline compounds in the synthesis of complex molecules (Zlatoidský & Gabos, 2009).

  • Intermediates in Inhibitor Synthesis : The compound was identified as an important intermediate in the synthesis of PI3K/mTOR inhibitors, showcasing its significance in pharmaceutical chemistry (Lei et al., 2015).

  • Natural Product Isolation and Semisynthesis : Research on the red alga Rhodomela confervoides led to the isolation of new brominated tetrahydroisoquinolines, indicating the compound's presence in natural products and its potential in semisynthesis (Ma et al., 2007).

  • Formation of Isoquinolines : Studies have shown the transformation of brominated tetrahydroquinolines into isoquinobenzoxazepines, highlighting the compound's role in novel chemical reactions (Natarajan et al., 1979).

  • Mass Spectral Analysis : Mass spectral studies of tetrahydroquinolines, including brominated variants, have been conducted to understand their fragmentation mechanisms, crucial for analytical chemistry applications (Draper & Maclean, 1968).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

7-bromo-5-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBDRSYDLHZJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCCN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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